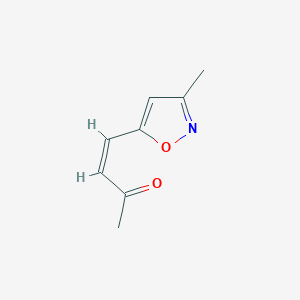

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one

Description

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(Z)-4-(3-methyl-1,2-oxazol-5-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H9NO2/c1-6-5-8(11-9-6)4-3-7(2)10/h3-5H,1-2H3/b4-3- |

InChI Key |

XMRVDLKBKRBEFY-ARJAWSKDSA-N |

Isomeric SMILES |

CC1=NOC(=C1)/C=C\C(=O)C |

Canonical SMILES |

CC1=NOC(=C1)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one typically involves the reaction of 3-methylisoxazole with an appropriate alkyne or alkene under specific conditions. One common method is the use of palladium-catalyzed coupling reactions, such as the Heck reaction, which allows for the formation of the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one may involve large-scale palladium-catalyzed coupling reactions, optimized for efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one, exhibit notable antimicrobial properties. For instance, a study focused on the synthesis of sulfonamide derivatives containing isoxazole rings demonstrated their potential as antibacterial agents. The structural modifications of isoxazole derivatives can enhance their efficacy against various bacterial strains, indicating a promising avenue for developing new antimicrobial therapies .

Anticancer Properties

Isoxazole compounds have been investigated for their anticancer activities. A series of trisubstituted isoxazoles were identified as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in autoimmune diseases and cancer progression. The optimization of these compounds led to increased potency and selectivity, suggesting that (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one could be a valuable scaffold for anticancer drug development .

Neuropharmacology

Recent studies have also highlighted the potential of isoxazole derivatives in neuropharmacology. Compounds similar to (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one have been shown to interact with GABA receptors, influencing cognitive functions. This suggests that such compounds could be explored for therapeutic applications in cognitive disorders .

Organic Synthesis Applications

Synthetic Intermediates

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further functionalization through reactions such as nucleophilic addition and cycloaddition, facilitating the development of new chemical entities with desired biological activities .

Catalysis

The compound has been employed in catalytic processes, particularly in reactions involving amine-functionalized catalysts. These catalysts have shown efficiency in promoting the formation of isoxazole derivatives from simple starting materials, thereby streamlining synthetic pathways in organic chemistry .

Material Science Applications

Polymer Chemistry

In material science, isoxazole-based compounds like (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one are being investigated for their potential use in polymer synthesis. The incorporation of isoxazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent and Stereochemical Variations

The following compounds share structural similarities with the target molecule, differing in substituents or stereochemistry:

Key Observations:

In 3-methylisoxazol-5(4H)-ones, bulky substituents (e.g., di-tert-butyl) improve antioxidant capacity, suggesting that steric and electronic modifications significantly impact bioactivity .

Stereochemical Considerations: The (E)-isomer of 4-(3-Phenylisoxazol-5-yl)but-3-en-2-one is synthesized preferentially under oxidative conditions, while the (Z)-isomer may form as a minor product . Reaction conditions (e.g., microwave irradiation, solvent polarity) likely influence isomer ratios, though specific data for the methyl-substituted analogue are absent in the evidence.

Biological Activity

(Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of immunology and oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one features a conjugated enone system and an isoxazole ring, which are known to influence its reactivity and biological properties. The presence of the isoxazole moiety is particularly significant as it has been linked to various pharmacological effects.

Immunological Activity

Research indicates that derivatives of isoxazole, including (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one, exhibit notable immunomodulatory effects. A study highlighted that isoxazole derivatives can modulate T cell and B cell responses in lymphoid organs, enhancing humoral immune responses in vivo . Specifically, compounds similar to (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one have been shown to:

- Enhance T cell subset composition : This includes increasing the percentage of regulatory T cells and CD8+ T cells in spleens and lymph nodes.

- Inhibit pro-inflammatory cytokine production : Such as TNF-alpha, which is crucial in autoimmune responses.

Antitumor Activity

In vitro studies have demonstrated that (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one and related compounds possess antitumor properties. For instance, a related isoxazole derivative was found to inhibit the proliferation of various cancer cell lines, including those associated with lung and colorectal cancers. The mechanism appears to involve apoptosis induction through modulation of signaling pathways .

Case Study: Inhibition of Cancer Cell Proliferation

A specific study evaluated the effects of isoxazole derivatives on cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SCM9 | A549 | 15 | Induction of apoptosis |

| SCM5 | MDA-MB-231 | 10 | Inhibition of TNF-alpha production |

| SCM8 | HCT116 | 12 | Cell cycle arrest |

These findings suggest that the compound's structural features contribute to its ability to inhibit cancer cell growth effectively.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one with various biological targets. For example, docking simulations indicate that it may interact effectively with proteins involved in immune response modulation and apoptosis pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one with high stereochemical purity?

- The compound can be synthesized via acid-catalyzed formation of isoxazolylvinyl ketones. A key method involves the furan ring-opening–isoxazole ring-closure reaction of oxime intermediates under oxidative conditions, yielding the target compound as a mixture of (E,Z)-isomers. Separation techniques (e.g., chromatography) and reaction optimization (e.g., solvent choice, temperature) are critical for isolating the Z-isomer .

Q. What spectroscopic techniques are critical for confirming the structure of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one?

- 1D/2D NMR spectroscopy is essential for verifying stereochemistry and substituent positions. IR spectroscopy confirms functional groups (e.g., ketone C=O stretch), while mass spectrometry validates molecular weight. Thin-layer chromatography (TLC) with iodine vapor visualization ensures purity .

Q. How can reaction conditions be optimized to favor the Z-isomer during synthesis?

- Steric and electronic factors influence isomer distribution. Lower reaction temperatures and polar aprotic solvents (e.g., ethanol) may stabilize the Z-isomer. Catalytic additives (e.g., triethylamine) and controlled oxidative conditions during ring-closure can enhance selectivity .

Q. What are the common impurities formed during synthesis, and how are they identified?

- By-products include unreacted oxime intermediates, E-isomers, and degradation products. TLC with toluene-ethyl acetate-water (8.7:1.2:1.1) resolves impurities, while recrystallization in ethanol improves purity. NMR and HPLC-MS further characterize contaminants .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one?

- Contradictions in NMR signals (e.g., coupling constants for double bonds) may arise from dynamic effects or impurities. Use variable-temperature NMR to assess conformational stability. Cross-validate with X-ray crystallography or computational simulations (e.g., DFT) to resolve ambiguities .

Q. What experimental factors influence the stability of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one during storage, and how can degradation be minimized?

- Organic degradation accelerates with temperature and exposure to light. Store samples at –20°C under inert atmosphere to prevent oxidation. Monitor stability via periodic HPLC analysis. Continuous cooling during experiments mitigates matrix changes in aqueous systems .

Q. What computational methods are suitable for predicting the reactivity of (Z)-4-(3-Methylisoxazol-5-yl)but-3-en-2-one in further chemical transformations?

- Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electrophilic/nucleophilic sites. Frontier molecular orbital (FMO) analysis identifies reactive regions, while molecular docking evaluates bioactivity (e.g., enzyme inhibition). Compare results with experimental kinetic studies .

Q. How does the presence of electron-withdrawing/donating groups on the isoxazole ring affect the compound's chemical behavior?

- Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the ketone moiety, enhancing reactivity in nucleophilic additions. Substituents on the isoxazole ring also influence base-induced rearrangements; for example, aryl groups at C-3 can direct cyclization pathways. Mechanistic studies using isotopic labeling or trapping experiments clarify these effects .

Methodological Considerations

- Data Contradiction Analysis : When spectral data conflicts, employ orthogonal techniques (e.g., IR vs. Raman) and replicate experiments under controlled conditions to isolate variables .

- Sample Preparation : For bioactivity studies, ensure compound stability in biological matrices by pre-testing degradation rates in simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.